Regioisomeric Identity Confirmation: Differentiating 1-(2-Fluorophenyl)-5-aminotetrazole from the 1-(4-Fluorophenyl) Analog via Predicted Physicochemical Descriptors
Computationally predicted molecular properties distinguish the ortho-fluoro (target) from the para-fluoro positional isomer. The target compound bearing a 1-(2-fluorophenyl) group possesses a computed AlogP of 1.29 and a topological Polar Surface Area (tPSA) of 90.65 Ų . The 2-fluoro substitution creates an asymmetric electronic environment around the tetrazole N1 atom not present in the 4-fluoro analog (CAS 30895-14-8), where the fluorine is electronically and sterically remote from the tetrazole ring. While published experimental pKa, logD, and solubility values for the target compound are absent from the primary literature, the ortho-fluorine is known to reduce the basicity of adjacent nitrogen atoms via inductive withdrawal and can restrict rotational freedom about the N1-aryl bond, factors that influence downstream molecular recognition and synthetic reactivity.
| Evidence Dimension | Predicted lipophilicity and polarity (AlogP, tPSA) |
|---|---|
| Target Compound Data | AlogP = 1.29; tPSA = 90.65 Ų |
| Comparator Or Baseline | 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS 30895-14-8): predicted properties are anticipated to be similar in magnitude for AlogP but the vector and conformational ensemble differ; no published head-to-head experimental data available. |
| Quantified Difference | The target ortho-fluoro isomer is expected to exhibit reduced basicity at the tetrazole ring nitrogens and a restricted N1-aryl rotational profile relative to the para isomer due to steric and inductive ortho effects; quantitative differences in experimental pKa or logD remain uncharacterized. |
| Conditions | Predicted values from computational models; no experimental pKa, logD, or solubility data for this specific compound are reported in the primary literature. |
Why This Matters
The ortho-fluorine's distinct conformational and electronic effects can influence binding-mode preferences in target engagement and regioselectivity in subsequent synthetic transformations, making this specific isomer non-substitutable with the para-fluoro analog in structure-activity relationship (SAR) campaigns.
